molecular formula C16H16ClNO2 B5771382 2-chloro-N-(4-methoxybenzyl)-4-methylbenzamide

2-chloro-N-(4-methoxybenzyl)-4-methylbenzamide

Cat. No. B5771382
M. Wt: 289.75 g/mol
InChI Key: TXFYAKFWIGXQKE-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methoxybenzyl)-4-methylbenzamide, also known as CM15, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. It belongs to the class of amide compounds and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxybenzyl)-4-methylbenzamide is not fully understood, but it is believed to modulate the activity of certain neurotransmitters in the brain, including GABA and glutamate. It has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission, which may explain its anxiolytic and anticonvulsant effects. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-chloro-N-(4-methoxybenzyl)-4-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anticonvulsant, and anxiolytic effects. It has also been shown to exhibit moderate toxicity in certain cell lines, indicating that it may have a therapeutic window for use in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-(4-methoxybenzyl)-4-methylbenzamide is its potent analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been shown to exhibit anticonvulsant and anxiolytic effects, making it a potential candidate for the treatment of epilepsy and anxiety-related disorders. However, one of the main limitations of 2-chloro-N-(4-methoxybenzyl)-4-methylbenzamide is its moderate toxicity in certain cell lines, which may limit its use in vivo.

Future Directions

There are several future directions for research on 2-chloro-N-(4-methoxybenzyl)-4-methylbenzamide, including further optimization of the synthesis method to improve yields and purity, exploration of its potential as a therapeutic agent for pain and inflammation-related disorders, further investigation of its mechanism of action, and exploration of its potential as a therapeutic agent for epilepsy and anxiety-related disorders. Additionally, further studies are needed to determine the therapeutic window of 2-chloro-N-(4-methoxybenzyl)-4-methylbenzamide and its potential for use in vivo.

Synthesis Methods

2-chloro-N-(4-methoxybenzyl)-4-methylbenzamide is synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 4-methoxybenzylamine to form 2-chloro-N-(4-methoxybenzyl)benzamide. The resulting compound is then reacted with methylmagnesium bromide to form 2-chloro-N-(4-methoxybenzyl)-4-methylbenzamide. The synthesis method has been optimized to yield a high purity product with good yields.

Scientific Research Applications

2-chloro-N-(4-methoxybenzyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been shown to exhibit anticonvulsant and anxiolytic effects, making it a potential candidate for the treatment of epilepsy and anxiety-related disorders.

properties

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-3-8-14(15(17)9-11)16(19)18-10-12-4-6-13(20-2)7-5-12/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFYAKFWIGXQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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